3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol
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Description
Chemical compounds with sulfonyl and nitrophenol groups are often used in various fields such as medicine, chemistry, and materials science due to their unique properties . The sulfonyl group (R-SO2-R’) is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety . Nitrophenols contain a nitro group (-NO2) attached to a phenolic ring and are known for their reactivity .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They often involve reactions with the sulfonyl and nitro groups, which can act as electrophiles or nucleophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the presence and position of the sulfonyl and nitro groups .Safety And Hazards
Like all chemicals, compounds containing sulfonyl and nitro groups should be handled with care. They may pose risks such as toxicity, flammability, and environmental hazards. Safety data sheets (SDS) provide important information about these risks and the necessary precautions for handling and storage .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-8-1-3-11(4-2-8)20(18,19)12-6-9(14(16)17)5-10(15)7-12/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMIFYAGNVYZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol |
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